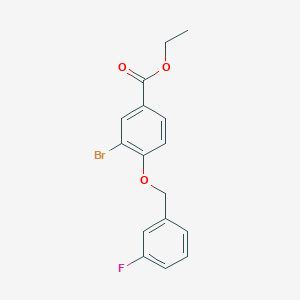

Ethyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate

Description

Ethyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate (CAS: 1706456-85-0) is a brominated aromatic ester featuring a 3-fluorobenzyloxy substituent at the 4-position and an ethyl ester group. Its molecular formula is C₁₆H₁₃BrFO₃, with a molecular weight of 352.19 g/mol . The compound is utilized as a key intermediate in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structural complexity arises from the synergistic effects of bromine (electron-withdrawing), the fluorobenzyloxy group (modulating lipophilicity and electronic properties), and the ester moiety (hydrolyzable for prodrug strategies).

Properties

IUPAC Name |

ethyl 3-bromo-4-[(3-fluorophenyl)methoxy]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFO3/c1-2-20-16(19)12-6-7-15(14(17)9-12)21-10-11-4-3-5-13(18)8-11/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBSBTZQYCBEKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate typically involves the esterification of 3-bromo-4-hydroxybenzoic acid with 3-fluorobenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Formation of substituted benzoates.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural features.

Medicine: Potential use in the development of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine and fluorobenzyl groups allows for specific binding interactions, which can modulate the activity of the target molecules. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyloxy Group

Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate (CAS: 1706446-85-6)

- Key Differences :

- The benzyloxy group is substituted with 2-chloro-4-fluorophenyl instead of 3-fluorophenyl.

- An additional 5-ethoxy group is present.

- Impact :

Methyl 4-[(3-fluorobenzyl)oxy]benzoate (CAS: 454473-78-0)

Halogen and Functional Group Modifications

Ethyl 3-bromo-4-(tert-butoxycarbonylamino)benzoate (CAS: 1188024-51-2)

- Key Differences: Boc-protected amino group replaces the benzyloxy substituent.

- Impact :

Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate (CAS: 872593-29-8)

Substituent Position and Electronic Effects

Ethyl 3-bromo-4-ethylbenzoate (CAS: 1131615-08-1)

- Key Differences :

- Ethyl group replaces the benzyloxy substituent.

- Impact :

Ethyl 3-bromo-4-methoxybenzoate (CAS: 460079-82-7)

Data Tables

Table 1: Comparative Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Ethyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate | 1706456-85-0 | C₁₆H₁₃BrFO₃ | 352.19 | 3-fluorobenzyloxy, Br, ethyl ester |

| Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate | 1706446-85-6 | C₁₈H₁₇BrClFO₄ | 435.68 | 2-chloro-4-fluorobenzyloxy, Br, 5-ethoxy |

| Methyl 4-[(3-fluorobenzyl)oxy]benzoate | 454473-78-0 | C₁₅H₁₃FO₃ | 260.26 | 3-fluorobenzyloxy, methyl ester |

| Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate | 872593-29-8 | C₁₁H₁₂BrFO₃ | 291.11 | 2-bromoethoxy, F, ethyl ester |

Research Findings and Trends

- Synthetic Utility : this compound’s bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Heck), while the fluorobenzyloxy group enhances metabolic stability in drug candidates .

- Structure-Activity Relationships (SAR) : Analogs with chloro or methoxy substituents exhibit varied biological activity profiles due to differences in steric and electronic properties .

- Thermal Stability: Compounds with bulky substituents (e.g., tert-butoxycarbonylamino) show higher thermal stability in DSC analyses .

Biological Activity

Ethyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate is an organic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the compound's potential therapeutic effects.

Chemical Structure and Properties

This compound has a molecular formula of C16H16BrF O3 and a molecular weight of approximately 353.18 g/mol. The compound features a benzoate structure with an ethyl group attached to the carboxylate portion, while the bromine and fluorobenzyl groups are positioned on the aromatic ring. This unique structural arrangement influences its reactivity and biological activity, making it a subject of interest in various fields of research .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

Some derivatives of this compound have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have indicated that certain structural modifications can enhance its antibacterial properties .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various assays. Its mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .

3. Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays using human cervical (HeLa) and lung (A549) carcinoma cells showed that certain concentrations could inhibit cell proliferation, although further studies are necessary to establish its efficacy and mechanism of action .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely related to its structural features. The presence of the bromine atom and the fluorobenzyl ether moiety significantly influences its interaction with biological targets. Comparative studies with similar compounds reveal that variations in substituents can lead to differing biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-bromo-4-fluorobenzoate | C10H8BrF O2 | Simpler structure without the ether group |

| Ethyl 3-bromo-4-(2-chloro-4-fluorobenzyl)oxybenzoate | C16H15BrClF O3 | Contains chlorine instead of fluorine |

| Ethyl 3-bromo-4-(5-fluorobenzyl)oxybenzoate | C16H15BrF O3 | Different substitution pattern on the benzene ring |

These comparisons illustrate how specific substitutions enhance or diminish the compound's reactivity and biological activities .

Case Studies

Several case studies have investigated the biological activity of this compound:

Study on Antimicrobial Activity

In a study assessing various derivatives for antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacterial strains. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential for development as an antibiotic .

Investigation into Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of the compound. Using murine models, researchers observed that treatment with this compound reduced edema and inflammatory markers in tissues, indicating its potential use in treating conditions like arthritis or other inflammatory disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.